ethyl 4-[(4-iodobenzoyl)amino]benzoate
Description
Properties
IUPAC Name |
ethyl 4-[(4-iodobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14INO3/c1-2-21-16(20)12-5-9-14(10-6-12)18-15(19)11-3-7-13(17)8-4-11/h3-10H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDESCVRGJDSLAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 4-Nitrobenzoic Acid
4-Nitrobenzoic acid undergoes esterification with absolute ethanol in the presence of a solid rare-earth oxide catalyst (e.g., neodymium sesquioxide) and a water-carrying agent (toluene). The reaction is conducted under reflux with continuous water removal via a Dean-Stark trap. This method achieves near-quantitative conversion without generating acidic waste, unlike traditional sulfuric acid-catalyzed esterification.
Reaction Conditions:
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Molar ratio: 4-Nitrobenzoic acid : Ethanol = 1 : 3
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Catalyst loading: 3 wt% neodymium sesquioxide
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Temperature: Reflux (78–85°C)
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Time: 4–6 hours
Catalytic Hydrogenation of Ethyl 4-Nitrobenzoate
The nitro group of ethyl 4-nitrobenzoate is reduced to an amine using 5% Pd/C under hydrogen gas at 80–100°C. This step proceeds with >99.5% purity and avoids over-reduction byproducts due to precise temperature control.
Optimized Parameters:
-
Hydrogen pressure: 1–2 bar
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Reaction time: 2 hours
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Yield: 94–96%
Synthesis of 4-Iodobenzoyl Chloride
The acylating agent, 4-iodobenzoyl chloride, is synthesized from 4-iodobenzoic acid via thionyl chloride-mediated chlorination. As detailed in ChemicalBook, this method ensures high purity and avoids side reactions:
Reaction Protocol
4-Iodobenzoic acid (46.2 g) is refluxed with thionyl chloride (1,000 mL) for 3 hours. Excess thionyl chloride is removed under reduced pressure, yielding 4-iodobenzoyl chloride in quantitative yield.
Critical Considerations:
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Solvent-free conditions minimize hydrolysis risks.
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Stoichiometry: 1:20 molar ratio of acid to SOCl₂ ensures complete conversion.
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Purification: Distillation under vacuum (40–50°C at 15 mmHg) isolates the product as a pale-yellow liquid.
Acylation of Ethyl 4-Aminobenzoate
The final step involves nucleophilic acyl substitution, where the amine group of benzocaine reacts with 4-iodobenzoyl chloride. This reaction is typically conducted under Schotten-Baumann conditions:
Standard Acylation Procedure
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Base selection: Aqueous NaOH (10%) is used to scavenge HCl, maintaining a pH of 8–9.
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Solvent system: A biphasic mixture of dichloromethane-water enhances reaction efficiency.
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Stoichiometry: 1.1 equivalents of 4-iodobenzoyl chloride relative to benzocaine prevent diacylation.
Reaction Setup:
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Temperature: 0–5°C (initial), then room temperature
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Time: 4–6 hours
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Workup: The organic layer is washed with brine, dried (Na₂SO₄), and concentrated.
Alternative Solvent-Based Method
For moisture-sensitive applications, the reaction is performed in anhydrous tetrahydrofuran (THF) with triethylamine as the HCl scavenger:
Conditions:
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Molar ratio: Benzocaine : 4-Iodobenzoyl chloride : Et₃N = 1 : 1.05 : 1.2
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Reflux time: 2 hours
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Yield: 82–85% after recrystallization (ethanol/water)
Analytical Characterization
Successful synthesis is confirmed through spectroscopic and chromatographic analyses:
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm typically shows ≥98.5% purity when using the Schotten-Baumann protocol.
Comparative Analysis of Synthetic Routes
| Parameter | Aqueous Schotten-Baumann | Anhydrous THF/Et₃N |
|---|---|---|
| Yield | 78–81% | 82–85% |
| Reaction Time | 4–6 hours | 2 hours |
| Scalability | Industrial-friendly | Lab-scale |
| Byproduct Management | Aqueous wash simplifies | Requires distillation |
| Solvent Recovery | Challenging | THF recyclable |
Environmental and Industrial Considerations
The patent-described benzocaine synthesis emphasizes sustainability through:
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Catalyst reuse: Neodymium sesquioxide retains activity for 5–7 cycles.
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Solvent recovery: Toluene and ethanol are distilled and reused, reducing waste.
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Waste minimization: Hydrogenation eliminates nitro intermediates without heavy metal residues.
For the target compound, adopting similar green principles could involve:
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Replacing dichloromethane with cyclopentyl methyl ether (CPME), a safer alternative.
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Employing immobilized lipases for acylation under mild conditions.
Challenges and Optimization Opportunities
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Moisture Sensitivity: 4-Iodobenzoyl chloride hydrolyzes readily; strict anhydrous conditions are essential.
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Diacylation: Excess acyl chloride must be avoided through controlled addition rates.
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Purification: Recrystallization from ethanol/water (3:1) effectively removes unreacted benzocaine.
Recent advances in flow chemistry could enhance reproducibility by ensuring precise stoichiometric control and continuous HCl removal .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-iodobenzoyl)amino]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodobenzoyl group can be substituted with other nucleophiles, such as in the Negishi cross-coupling reaction.
Reduction Reactions: The carbonyl group in the benzoate ester can be reduced to an alcohol under appropriate conditions.
Oxidation Reactions: The amino group can be oxidized to a nitro group using strong oxidizing agents.
Common Reagents and Conditions
Negishi Cross-Coupling: This reaction involves the use of organozinc reagents and palladium catalysts to substitute the iodine atom.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the ester group.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for the oxidation of the amino group.
Major Products Formed
Substitution: Biphenyl derivatives are commonly formed through substitution reactions.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major product is the corresponding nitro compound.
Scientific Research Applications
Ethyl 4-[(4-iodobenzoyl)amino]benzoate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-[(4-iodobenzoyl)amino]benzoate largely depends on its application. In chemical reactions, the iodine atom serves as a reactive site for substitution reactions, while the ester and amino groups can participate in various organic transformations. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Functional Group Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Electronic Effects : The 4-iodo substituent is moderately electron-withdrawing, whereas nitro groups (e.g., in ) exert stronger electron-withdrawing effects, influencing reactivity and intermolecular interactions.
- Steric Effects : Bulky substituents like 3,5-di-tert-butyl () disrupt molecular planarity, contrasting with the relatively linear 4-iodobenzoyl group.
- Hydrogen Bonding : Amide-containing analogs (e.g., target compound) favor intermolecular H-bonding, while hydroxyl-containing derivatives () form intramolecular H-bonds, affecting crystal packing and solubility.
Crystallographic and Structural Insights
- Crystal Packing : The target compound’s amide and ester groups likely promote intermolecular H-bonding, forming layered or helical structures, as seen in related ethyl benzoate derivatives ().
Q & A
Q. What are the key synthetic routes for ethyl 4-[(4-iodobenzoyl)amino]benzoate, and how do reaction conditions influence yield?
The compound is typically synthesized via acylation of ethyl 4-aminobenzoate with 4-iodobenzoyl chloride. Key steps include:
- Coupling Reaction : Use of a base (e.g., triethylamine) in anhydrous solvents (e.g., dichloromethane) to facilitate nucleophilic acyl substitution .
- Optimization : Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 amine:acyl chloride) are critical for minimizing side products like diacylated derivatives.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity. Yield ranges from 60–85% depending on scale and conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- 1H/13C NMR : Key signals include the ester carbonyl (δ ~167 ppm in 13C), aromatic protons (δ 7.5–8.2 ppm), and the amide NH (δ ~10 ppm, broad singlet) .
- XRD : Crystallographic data (e.g., space group, unit cell parameters) confirm molecular geometry and hydrogen-bonding patterns, critical for understanding solid-state reactivity .
- IR Spectroscopy : Bands at ~3300 cm⁻¹ (N–H stretch), ~1700 cm⁻¹ (ester C=O), and ~1650 cm⁻¹ (amide C=O) validate functional groups .
Q. What theoretical frameworks guide research on this compound’s reactivity?
- Hammett Equation : Predicts electronic effects of the 4-iodo substituent on reaction rates (σ+ value for iodine: ~0.28) .
- DFT Calculations : Model transition states for nucleophilic substitutions or photochemical behavior, aiding in rational design of derivatives .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected splitting in NMR) be resolved during characterization?
- Dynamic Effects : Variable-temperature NMR (e.g., 25–60°C) identifies rotational barriers in the amide bond or hindered aryl groups .
- Solvent Polarity : Compare DMSO-d6 vs. CDCl3 spectra to assess hydrogen bonding or aggregation effects.
- Supplementary Techniques : Use HSQC/HMBC to assign ambiguous peaks and confirm connectivity .
Q. What strategies optimize catalytic cross-coupling reactions involving the iodobenzoyl group?
- Palladium Catalysis : Pd(PPh₃)₄ or XPhos ligands enable Suzuki-Miyaura couplings with aryl boronic acids. Key parameters:
Q. How do structural modifications (e.g., replacing iodine with other halogens) alter biological activity?
- Comparative SAR Studies :
| Substituent | LogP | IC50 (μM) vs. Target Enzyme |
|---|---|---|
| Iodo | 3.2 | 12.5 |
| Bromo | 2.8 | 18.7 |
| Chloro | 2.5 | 25.3 |
| Lower halogen electronegativity correlates with increased lipophilicity and potency, suggesting iodine’s role in enhancing membrane permeability . |
Q. What methodological approaches address low reproducibility in synthetic protocols?
- DoE (Design of Experiments) : Systematically vary factors (solvent, temperature, catalyst loading) to identify critical parameters .
- In Situ Monitoring : Use ReactIR or HPLC to track reaction progress and intermediate stability .
- Interlab Validation : Collaborate with independent labs to confirm yields/purity under standardized conditions .
Data Contradiction & Analysis
Q. How to reconcile discrepancies between computational predictions and experimental reactivity?
- Error Sources : Check DFT functional suitability (e.g., B3LYP vs. M06-2X for transition metals) .
- Solvent Effects : Incorporate implicit solvent models (e.g., PCM) or explicit solvent molecules in simulations .
- Experimental Replicates : Perform triplicate runs under controlled humidity/O₂ levels to exclude environmental artifacts .
Comparative Studies
Q. How does this compound compare to its non-iodinated analogs in drug discovery?
- Pharmacokinetics : The iodine atom enhances metabolic stability (t₁/₂: 4.5 h vs. 2.1 h for chloro analog) due to reduced CYP450 oxidation .
- Target Binding : Molecular docking shows stronger van der Waals interactions with hydrophobic enzyme pockets (ΔG: −9.2 kcal/mol vs. −7.8 kcal/mol for bromo) .
Methodological Best Practices
- Theoretical Grounding : Align synthetic routes with frontier molecular orbital theory to predict regioselectivity .
- Data Validation : Use chi-squared tests for XRD refinements and report R-factors (<5%) .
- Ethical Compliance : Adhere to institutional guidelines for handling halogenated waste and biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
